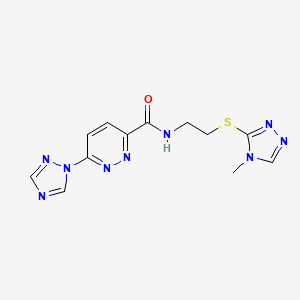

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N9OS/c1-20-8-15-19-12(20)23-5-4-14-11(22)9-2-3-10(18-17-9)21-7-13-6-16-21/h2-3,6-8H,4-5H2,1H3,(H,14,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYPXTOHCSBULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N9OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a novel compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features multiple triazole moieties which contribute to its biological activity. The presence of sulfur in the thioether linkage is also significant as it can enhance the pharmacological profile of the compound.

Molecular Formula: CHNS

Molecular Weight: 288.32 g/mol

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound is expected to exhibit similar activities due to its structural characteristics. A study on related triazole compounds showed that many derivatives demonstrated potent antifungal effects against various fungal strains, including Candida albicans and Aspergillus niger .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3d | Candida albicans | 0.397 μM |

| 4e | Aspergillus niger | 0.5 μM |

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been well-documented. The compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain triazole derivatives can achieve low MIC values against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4f | E. coli | 16 |

| 4h | S. aureus | 8 |

Anticancer Activity

Research indicates that triazole derivatives can also possess anticancer properties. For instance, a derivative with a similar structure was tested against various cancer cell lines and showed significant cytotoxicity with IC values in the micromolar range . The mechanism is believed to involve the induction of apoptosis in cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Mechanistic Insights

The biological activities of triazole derivatives are often attributed to their ability to inhibit specific enzymes or pathways within microbial or cancerous cells. For example, molecular docking studies have indicated strong binding affinities of these compounds towards key targets such as fungal cytochrome P450 enzymes and bacterial DNA gyrase .

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study, the antifungal efficacy of several triazole derivatives was evaluated against clinical isolates of Candida albicans. The compound demonstrated superior activity compared to traditional antifungals like fluconazole.

Case Study 2: Anticancer Potential

A series of synthesized triazole compounds were screened for anticancer activity against various cell lines including lung and breast cancer cells. The results indicated that compounds with similar structural features to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibited significant cytotoxicity.

Q & A

Q. Q1. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key methods include 1H/13C NMR to identify proton and carbon environments (e.g., distinguishing triazole ring protons and pyridazine carbons) and FT-IR to confirm functional groups like thioether (–S–) and carboxamide (–CONH–). For crystallographic validation, X-ray diffraction resolves bond angles and torsional strain, as seen in triazole-thioether systems with bond angles like N–C–S (~107–110°) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. Q2. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical:

Thioether linkage formation : React 4-methyl-4H-1,2,4-triazole-3-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the –S–CH₂–CH₂– bridge .

Pyridazine functionalization : Introduce the 1H-1,2,4-triazol-1-yl group via nucleophilic substitution or copper-catalyzed cross-coupling at the pyridazine C6 position . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Q3. How is the compound’s stability assessed under different storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation of thioether to sulfoxide) are identified via LC-MS. Store at 2–8°C in inert atmosphere to minimize hydrolysis/oxidation .

Advanced Research Questions

Q. Q4. How can contradictory crystallographic data (e.g., bond angles) be resolved for this compound?

Discrepancies in bond angles (e.g., N–C–S angles ranging 107–119°) may arise from polymorphism or solvent-induced lattice distortions . To resolve:

- Perform temperature-dependent XRD to assess conformational flexibility.

- Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to identify steric or electronic influences .

Q. Q5. What strategies address regioselectivity challenges during triazole-pyridazine coupling?

Competing N1 vs. N2 substitution on the triazole can occur. To favor N1 selectivity:

- Use directed metalation (e.g., Pd(OAc)₂ with Xantphos) to activate the pyridazine C6 position .

- Employ protecting groups (e.g., SEM-Cl) on the triazole’s N4 to block undesired sites . Monitor reaction progress via in situ Raman spectroscopy to optimize regiochemical outcomes.

Q. Q6. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?

Contradictions may stem from off-target effects or assay conditions. Mitigate by:

- Dose-response profiling across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific activity.

- Molecular docking (using the compound’s InChI key for 3D alignment) to predict binding affinities to non-target proteins . Validate with knockout models (CRISPR/Cas9) of suspected off-target enzymes .

Q. Q7. What advanced techniques identify degradation products in long-term stability studies?

Combine LC-HRMS/MS with NMR-based structure elucidation (e.g., 2D COSY/TOCSY) to trace degradation pathways. For example, oxidation of the thioether bridge to sulfoxide (–SO–) generates a +16 Da mass shift, confirmed by MS/MS fragmentation .

Q. Q8. How is computational modeling used to predict the compound’s pharmacokinetic properties?

QSAR models (e.g., SwissADME) predict logP, solubility, and metabolic stability. The trifluoromethyl group (if present in analogs) enhances lipophilicity (logP ~2.5), while pyridazine’s polarity improves aqueous solubility . Molecular dynamics simulations (AMBER) assess blood-brain barrier permeability .

Methodological Considerations

Q. Q9. What experimental design principles optimize synthesis yield while minimizing impurities?

Apply Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading. For example:

Q. Q10. How are analytical method discrepancies (e.g., HPLC vs. NMR purity) reconciled?

NMR may detect non-UV-active impurities (e.g., inorganic salts) missed by HPLC. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.